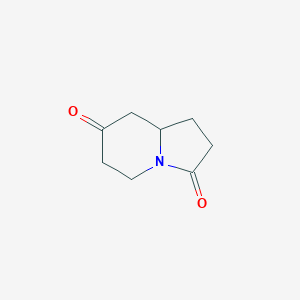

![molecular formula C8H8N2O2 B2651108 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-28-1](/img/structure/B2651108.png)

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

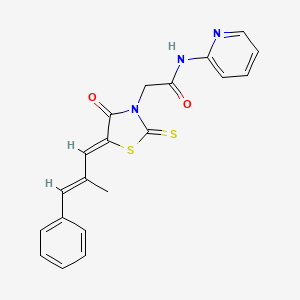

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis

The molecular formula of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is C8H8N2O . The molecular weight is 148.16 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are primarily related to its role as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also used in the synthesis of derivatives that target FGFR .Physical And Chemical Properties Analysis

The boiling point of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is predicted to be 412.1±45.0 °C . It has a density of 1.24 . It should be stored in a sealed container in a dry room .科学的研究の応用

- Research : Scientists have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h exhibited potent FGFR inhibitory activity, with low molecular weight, making it an appealing lead compound for further optimization .

- Significance : FGFR inhibitors are currently under clinical investigation for cancer therapy, and compounds like Erdafitinib and Pemigatinib have received FDA approval .

- Rational Design : Researchers have employed a structure-based design strategy to create potent FGFR inhibitors. By introducing suitable substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, they aimed to enhance hydrogen bond interactions with specific residues in the FGFR binding site .

FGFR Inhibition

Synthetic Intermediates

Design Strategies

作用機序

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .

将来の方向性

The future directions for the research and development of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds, particularly those with low molecular weight, is beneficial for their development .

特性

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-2-5-3-7(11)10-8(5)9-4-6/h2,4H,3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBGCESLLRZCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NC(=O)C2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651027.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)

![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)

![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)

![5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2651044.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2651047.png)